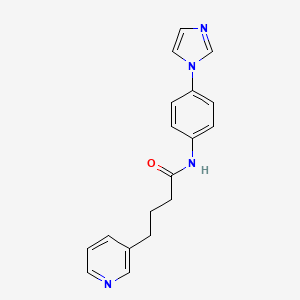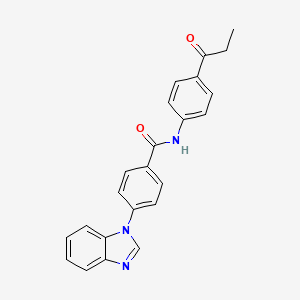
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BFI-620, and it belongs to the class of indole-amine compounds.
Mécanisme D'action
The mechanism of action of BFI-620 is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BFI-620 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell survival and proliferation. Additionally, BFI-620 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
BFI-620 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, BFI-620 has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. BFI-620 has also been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BFI-620 in lab experiments is its potent anti-cancer properties. BFI-620 has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for further research. However, one of the limitations of using BFI-620 is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on BFI-620. One area of research could be focused on optimizing the synthesis method to make it more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of BFI-620 and to identify potential drug targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of BFI-620 as a potential cancer treatment.
Conclusion
In conclusion, BFI-620 is a chemical compound that has shown significant potential in scientific research due to its anti-cancer, anti-inflammatory, and neuroprotective properties. While the synthesis of BFI-620 is complex, it is a promising candidate for further research and development. Future research could focus on optimizing the synthesis method, identifying potential drug targets, and conducting clinical trials to evaluate its safety and efficacy as a potential cancer treatment.
Méthodes De Synthèse
The synthesis of BFI-620 involves a multi-step process that includes the reaction of 5-bromo-6-fluoropyrimidine-4-amine with 2-chloro-1H-indole-5-amine in the presence of a palladium catalyst. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis of BFI-620 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BFI-620 has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of BFI-620 is in the treatment of cancer. Studies have shown that BFI-620 has potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
Propriétés
IUPAC Name |
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN4/c13-10-11(14)16-6-17-12(10)18-8-1-2-9-7(5-8)3-4-15-9/h1-6,15H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSINGPCORULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)

![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)